Creatine monohydrate

Catalog No.
S773862
CAS No.
6020-87-7
M.F
C4H9N3O2
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Creatine monohydrate

CAS Number

6020-87-7

Product Name

Creatine monohydrate

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)

InChI Key

CVSVTCORWBXHQV-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=N)N.O

Solubility

Slightly soluble in water, insoluble in ether
Slightly soluble in ether and ethanol
In water, 1.33X10+4 mg/L at 18 °C
13.3 mg/mL at 18 °C

Synonyms

Creatine hydrate; 2-(1-Methylguanidino)acetic acid hydrate; Creatine, monohydrate; Creatinemonohydrate

Canonical SMILES

CN(CC(=O)O)C(=N)N

Exercise and Sports Performance:

Creatine supplementation is one of the most well-studied nutritional ergogenic aids (performance-enhancing substances) for athletes. Numerous studies have consistently shown that creatine supplementation can:

  • Increase intramuscular creatine concentrations: This leads to increased availability of readily usable energy for short, high-intensity exercise, potentially improving performance in activities like weightlifting, sprinting, and jumping .
  • Enhance post-exercise recovery: Creatine may facilitate faster recovery of ATP (adenosine triphosphate), the primary energy currency in cells, allowing athletes to train harder and experience less fatigue .
  • Improve training adaptations: Creatine supplementation may enhance muscle strength and size gains when combined with resistance training .

Neuromuscular and Neurological Disorders:

Research is ongoing to explore the potential benefits of creatine supplementation for individuals with various neuromuscular and neurological disorders, such as:

  • Muscular Dystrophies: Studies suggest that creatine supplementation may improve muscle strength and function in individuals with some forms of muscular dystrophy, although further research is needed .
  • Spinal Cord Injury (SCI): Preliminary research indicates that creatine supplementation before surgery may offer neuroprotective benefits for patients at risk of SCI .
  • Neurodegenerative Diseases: Some studies suggest that creatine may offer neuroprotective effects in conditions like Parkinson's disease and Huntington's disease, but more research is needed to confirm these findings .

Other Potential Applications:

Beyond exercise and neuromuscular disorders, research is investigating the potential use of creatine in various other areas, including:

  • Cognitive Function: Some studies suggest that creatine supplementation may improve cognitive function in healthy individuals and individuals with certain neurological conditions, but more research is needed to confirm these findings .
  • Age-Related Muscle Loss (Sarcopenia): Studies are exploring whether creatine supplementation, combined with exercise, can help combat muscle loss and improve mobility and function in older adults .

Creatine monohydrate is a naturally occurring compound that plays a crucial role in energy metabolism, particularly in muscle and brain tissues. Its chemical structure is represented as methyl guanidine-acetic acid, with the molecular formula C4H9N3O2C_4H_9N_3O_2. Creatine exists in various forms, including its hydrated form (creatine monohydrate) and anhydrous form (creatine), with the former being the most commonly used in dietary supplements since the early 1990s . Creatine monohydrate is synthesized endogenously in the human body from amino acids such as arginine, glycine, and methionine . It serves primarily to regenerate adenosine triphosphate (ATP), the primary energy carrier in cells, thereby facilitating short bursts of high-intensity exercise .

Creatine functions within the creatine energy system in muscles. During high-intensity exercise, ATP is rapidly depleted. Creatine, stored as PCr, donates a phosphate group to ADP, regenerating ATP and allowing for continued muscle contraction [4]. This system provides a short-term energy boost, crucial for activities like weightlifting and sprinting [2].

  • Stomach cramps and diarrhea [3]
  • Muscle cramps [3]
  • Dehydration [7]

Creatine may also interact with certain medications, so consulting a healthcare professional before use is advisable, especially for individuals with pre-existing health conditions [3].

Note:

. Initially, an amidine group is transferred from arginine to glycine to form guanidinoacetic acid, catalyzed by the enzyme arginine:glycine amidinotransferase. This intermediate then undergoes a methylation reaction facilitated by S-adenosylmethionine, resulting in the formation of creatine .

In muscle tissues, creatine can be phosphorylated by creatine kinase to form phosphocreatine. This reaction is reversible and can be represented as follows:

Phosphocreatine+Adenosine diphosphateCreatine+Adenosine triphosphate\text{Phosphocreatine}+\text{Adenosine diphosphate}\rightleftharpoons \text{Creatine}+\text{Adenosine triphosphate}

This reaction is pivotal during high-energy demands, allowing for rapid ATP regeneration from adenosine diphosphate .

Creatine monohydrate enhances athletic performance by increasing the availability of phosphocreatine in muscle cells, which acts as a quick source of energy during high-intensity activities. The presence of phosphocreatine allows for rapid resynthesis of ATP, which is crucial during short-duration, high-intensity exercises such as sprinting or weightlifting . Additionally, creatine has been shown to have potential neuroprotective effects and may improve cognitive function under certain conditions .

Creatine monohydrate can be synthesized through various methods. The most common industrial process involves reacting sodium sarcosinate with cyanamide under controlled conditions to yield high-purity creatine monohydrate. This method typically results in a product that is over 99% pure . Other methods may involve different precursors and conditions but can lead to impurities such as dicyandiamide or heavy metals if not properly controlled .

Creatine monohydrate is widely used as a dietary supplement among athletes and fitness enthusiasts to enhance performance and muscle mass. It is available in various forms including powders, capsules, and liquids. Beyond sports nutrition, research suggests potential therapeutic applications for creatine in neuromuscular disorders and neurodegenerative diseases due to its role in cellular energy metabolism .

Creatine monohydrate can be compared to several similar compounds that also play roles in energy metabolism:

CompoundDescriptionUnique Features
CreatinineA breakdown product of creatineLess effective for energy production
Beta-AlanineAn amino acid that increases carnosine levelsEnhances endurance rather than short-term power
L-ArginineAn amino acid involved in nitric oxide productionPrimarily affects blood flow and endurance
L-CarnitineInvolved in fatty acid transport into mitochondriaFocuses on fat metabolism rather than ATP production

Creatine monohydrate stands out due to its direct role in ATP regeneration and its extensive research supporting its efficacy for enhancing short-term physical performance. Unlike other compounds that may focus on endurance or fat metabolism, creatine specifically targets immediate energy needs during high-intensity activities .

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

131.069476538 g/mol

Monoisotopic Mass

131.069476538 g/mol

Heavy Atom Count

9

Density

1.33 at 25 °C

Application

Ingredient of health care products.

Melting Point

Decomposes at 303 °C
303 °C

UNII

MU72812GK0

Related CAS

57-00-1 (free acid)

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 49 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 95 of 144 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

Creatine, as well as a creatine analogue called cyclocreatine, inhibit growth of a broad range of solid tumors in rat models of cancer; these tumors express high levels of CK. Although the mechanism for tumor inhibition is unknown...

Pharmacology

Creatine Monohydrate is the monohydrate form of creatine similar or identical to endogenous creatine produced in the liver, kidneys, and pancreas. Creatine, in phosphate form, helps supply energy to muscle cells for contraction. After intense effort, when ATP deposits are depleted, creatine phosphate donates phosphate groups toward the fast synthesis of ATP. Dietary supplementation with creatine may improve muscle wasting associated with cancer and other chronic diseases.

Mechanism of Action

In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation.
Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions.
Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant.

Vapor Pressure

0.00079 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6020-87-7

Absorption Distribution and Excretion

In muscle and nerve, most of the creatine is phosphorylated to phosphocreatine (pCr) in a reaction that is catalyzed by the enezyme creatine kinase (CK), there are three isoforms of (isoenzymes) of CK. CK-MM is the skeletal muscle isoform; CK-BB, the brain isoform, and CK-MB, the isoform found in cardiac muscle. Most of the PCr in the body is in skeletal muscle.
Creatine is absorbed from the small intestines and enters the portal circulation and is transported to the liver. The ingested creatine, and the creatine made in the liver, is then transported into the systemic circulation and distributed into various tissues of the body, including muscle and nerves, by crossing the cell membrane via a specific creatine-transported system against a 200:1 gradient.

Metabolism Metabolites

Within muscle and nerve cells, about 60 to 67% of the creatine entering the cells gets converted to phosphocreatine via the enzyme creatine kinase. About 2% of creatine is converted to creatinine, and both creatine and creatinine are excreted by the kidneys.
Half Life: 3 hours

Wikipedia

Creatine
Ergotamine

Drug Warnings

Phosphocreatine inhibits enzymes in the glycolitic pathway, including glyceraldehydes-3-phosphate dehydrogenase, phosphofructokinase and pyruvate kinase.
Safety data are lacking and are urgently needed, especially for long-term use of creatine and for use among the pediatric population (including adolescence) and among those in poor health. There are some reports that long-term use of creatine may be nephrotoxic. This needs further investigation before long-term creatine supplementation can be recommended under any circumstance.
Creatine is contraindicated in those with renal failure and renal disorders such as nephritic syndrome.
Anecdotal reports of adverse events to FDA have included rash, dyspnea, vomiting, diarrhea, nervousness, anxiety, migraine, fatigue, polymyositis, myopathy,seizures and atrial fibrillation.
There are reports of elevated serum creatinine, a metabolite of creatine and a marker of kidney function, in some who take creatine and have normal renal function. This /effect on renal function tests/ is reversible upon discontinuation of creatine.

Biological Half Life

3 hours

Methods of Manufacturing

Monosubstituted and N,N-disubstituted compounds, including guanidinocarboxylic acids (eg, creatine), are produced industrially by the reaction of cyanamide with the corresponding amines or aminocarboxylic acids.

General Manufacturing Information

Glycine, N-(aminoiminomethyl)-N-methyl-: ACTIVE
The literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
Commercially isolated from meat extracts

Clinical Laboratory Methods

Creatine test system. (a) Identification. A creatine test system is a device intended to measure creatine (a substance synthesized in the liver and pancreas and found in biological fluids) in plasma, serum, and urine. Measurements of creatine are used in the diagnosis and treatment of muscle diseases and endocrine disorders including hyperthyroidism.
Creatine phosphokinase/creatine kinase or isoenzymes test system. (a) Identification. A creatine phosphokinase/creatine kinase or isoenzymes test system is a device intended to measure the activity of the enzyme creatine phosphokinase or its isoenzymes (a group of enzymes with similar biological activity) in plasma and serum. Measurements of creatine phosphokinase and its isoenzymes are used in the diagnosis and treatment of myocardial infarction and muscle diseases such as progressive, Duchenne-type muscular dystrophy.
HPLC determination in cardiac muscle.
1H nuclear magnetic resonance ( NMR) urine analysis as an effective tool to detect creatine supplementation. The detection limit is 10 umol/L (1.31 mg/L).

Dates

Modify: 2023-08-15

The effects of phosphocreatine disodium salts plus blueberry extract supplementation on muscular strength, power, and endurance

John Paul V Anders, Tyler J Neltner, Robert W Smith, Joshua L Keller, Terry J Housh, F Joseph Daugherty, Michael S Tempesta, Alekha K Dash, Daniel J Munt, Richard J Schmidt, Glen O Johnson
PMID: 34503541   DOI: 10.1186/s12970-021-00456-y

Abstract

Numerous studies have demonstrated the efficacy of creatine supplementation for improvements in exercise performance. Few studies, however, have examined the effects of phosphocreatine supplementation on exercise performance. Furthermore, while polyphenols have antioxidant and anti-inflammatory properties, little is known regarding the influence of polyphenol supplementation on muscular strength, power, and endurance. Thus, the purpose of the present study was to compare the effects of 28 days of supplementation with phosphocreatine disodium salts plus blueberry extract (PCDSB), creatine monohydrate (CM), and placebo on measures of muscular strength, power, and endurance.
Thirty-three men were randomly assigned to consume either PCDSB, CM, or placebo for 28 days. Peak torque (PT), average power (AP), and percent decline for peak torque (PT%) and average power (AP%) were assessed from a fatigue test consisting of 50 maximal, unilateral, isokinetic leg extensions at 180°·s
before and after the 28 days of supplementation. Individual responses were assessed to examine the proportion of subjects that exceeded a minimal important difference (MID).
The results demonstrated significant (p < 0.05) improvements in PT for the PCDSB and CM groups from pre- (99.90 ± 22.47 N·m and 99.95 ± 22.50 N·m, respectively) to post-supplementation (119.22 ± 29.87 N·m and 111.97 ± 24.50 N·m, respectively), but no significant (p = 0.112) change for the placebo group. The PCDSB and CM groups also exhibited significant improvements in AP from pre- (140.18 ± 32.08 W and 143.42 ± 33.84 W, respectively) to post-supplementation (170.12 ± 42.68 W and 159.78 ± 31.20 W, respectively), but no significant (p = 0.279) change for the placebo group. A significantly (p < 0.05) greater proportion of subjects in the PCDSB group exceeded the MID for PT compared to the placebo group, but there were no significant (p > 0.05) differences in the proportion of subjects exceeding the MID between the CM and placebo groups or between the CM and PCDSB groups.
These findings indicated that for the group mean responses, 28 days of supplementation with both PCDSB and CM resulted in increases in PT and AP. The PCDSB, however, may have an advantage over CM when compared to the placebo group for the proportion of individuals that respond favorably to supplementation with meaningful increases in muscular strength.


Creatine Supplementation Upregulates mTORC1 Signaling and Markers of Synaptic Plasticity in the Dentate Gyrus While Ameliorating LPS-Induced Cognitive Impairment in Female Rats

Xuansong Mao, Taylor J Kelty, Nathan R Kerr, Thomas E Childs, Michael D Roberts, Frank W Booth
PMID: 34444918   DOI: 10.3390/nu13082758

Abstract

Mild cognitive impairment (MCI) designates the boundary area between cognitive function in natural aging and dementia, and this is viewed as a therapeutic window to prevent the occurrence of dementia. The current study investigated the neurocognitive effects of oral creatine (Cr) supplementation in young female Wistar rats that received intracerebroventricular injections of lipopolysaccharide (LPS) to mimic MCI. Neuromolecular changes within the dentate gyrus were analyzed following behavioral testing. We also investigated both neurocognitive and neuromolecular changes following Cr supplementation in the absence of LPS in young female Wistar rats to further investigate mechanisms. Interestingly, based on trial 2 of Barnes maze test, Cr supplementation ameliorated spatial learning and memory deficit induced by LPS, shown by decreased latency time and errors to reach the escape box (
< 0.0001,
= 12). Cr supplementation also attenuated recognition memory deficit induced by LPS, shown by increased amount of time taken to explore the new object (
= 0.002,
= 12) during novel object recognition testing. Within the dentate gyrus, Cr supplementation in LPS injected rats upregulated mTORC1 signaling (
= 0.026 for mTOR phosphorylation,
= 0.002 for p70S6K phosphorylation,
= 8) as well as the synapsin (
= 0.008) and PSD-95 synaptic proteins (
= 0.015), in comparisons to LPS injected rats. However, Cr supplementation failed to further enhance spatial memory and recognition memory in the absence of LPS. In conclusion, Cr ameliorates LPS-induced cognitive impairment in a rodent MCI model. Mechanistically, these phenotypic effects may, in part, be mitigated via an upregulation of mTORC1 signaling, and an enhancement in synaptogenesis in the dentate gyrus. While preliminary, these findings may inform future research investigating neurocognitive effects of Cr for MCI patients.


Community-Based Survey Exploring Use of the Dietary Supplement Creatine by Adult Non-Athletes

Melissa J Benton, Jefferson M Spicher, Sherry McCormick
PMID: 34444689   DOI: 10.3390/nu13082529

Abstract

Creatine is classified as a "sports supplement", but it also has health benefits. The purpose of this study was to assess use of creatine as a dietary supplement in adult non-athletes. Three hundred ninety-nine adults (19-89 years) completed an online survey. Among the respondents, 77% (
= 307) were regularly active, including participation in weightlifting (34%), running (34%), and cycling (21%). Twenty-eight percent (
= 111) reported use of creatine with an average dose of 6.4 ± 4.5 g. Daily creatine use was reported by 45%, and 38% reported using creatine 2-6 times weekly. Primary sources of information about creatine were trainers/coaches (29%), friends/family (32%), and internet (28%). Forty percent (
= 44) of creatine users were female. When compared by age, 46% of young, 32% of midlife, and 6% of old respondents reported creatine use with no differences in dose or frequency. Young and midlife respondents reported primarily trainers/coaches, friends/family, and internet as sources of information about creatine, but old respondents limited their sources to friends/family and fitness magazines. Although creatine is widely used by adult non-athletes who regularly exercise, dietitians and other healthcare providers are not the primary source of information. Fitness trainers can appropriately provide guidance and education regarding safe and effective use of creatine.


Timing of Creatine Supplementation around Exercise: A Real Concern?

Felipe Ribeiro, Igor Longobardi, Pedro Perim, Breno Duarte, Pedro Ferreira, Bruno Gualano, Hamilton Roschel, Bryan Saunders
PMID: 34445003   DOI: 10.3390/nu13082844

Abstract

Creatine has been considered an effective ergogenic aid for several decades; it can help athletes engaged in a variety of sports and obtain performance gains. Creatine supplementation increases muscle creatine stores; several factors have been identified that may modify the intramuscular increase and subsequent performance benefits, including baseline muscle Cr content, type II muscle fibre content and size, habitual dietary intake of Cr, aging, and exercise. Timing of creatine supplementation in relation to exercise has recently been proposed as an important consideration to optimise muscle loading and performance gains, although current consensus is lacking regarding the ideal ingestion time. Research has shifted towards comparing creatine supplementation strategies pre-, during-, or post-exercise. Emerging evidence suggests greater benefits when creatine is consumed after exercise compared to pre-exercise, although methodological limitations currently preclude solid conclusions. Furthermore, physiological and mechanistic data are lacking, in regard to claims that the timing of creatine supplementation around exercise moderates gains in muscle creatine and exercise performance. This review discusses novel scientific evidence on the timing of creatine intake, the possible mechanisms that may be involved, and whether the timing of creatine supplementation around exercise is truly a real concern.


Creatine Monohydrate Supplementation Increases White Adipose Tissue Mitochondrial Markers in Male and Female Rats in a Depot Specific Manner

Chantal R Ryan, Michael S Finch, Tyler C Dunham, Jensen E Murphy, Brian D Roy, Rebecca E K MacPherson
PMID: 34371916   DOI: 10.3390/nu13072406

Abstract

White adipose tissue (WAT) is a dynamic endocrine organ that can play a significant role in thermoregulation. WAT has the capacity to adopt structural and functional characteristics of the more metabolically active brown adipose tissue (BAT) and contribute to non-shivering thermogenesis under specific stimuli. Non-shivering thermogenesis was previously thought to be uncoupling protein 1 (UCP1)-dependent however, recent evidence suggests that UCP1-independent mechanisms of thermogenesis exist. Namely, futile creatine cycling has been identified as a contributor to WAT thermogenesis. The purpose of this study was to examine the efficacy of creatine supplementation to alter mitochondrial markers as well as adipocyte size and multilocularity in inguinal (iWAT), gonadal (gWAT), and BAT. Thirty-two male and female Sprague-Dawley rats were treated with varying doses (0 g/L, 2.5 g/L, 5 g/L, and 10 g/L) of creatine monohydrate for 8 weeks. We demonstrate that mitochondrial markers respond in a sex and depot specific manner. In iWAT, female rats displayed significant increases in COXIV, PDH-E1alpha, and cytochrome C protein content. Male rats exhibited gWAT specific increases in COXIV and PDH-E1alpha protein content. This study supports creatine supplementation as a potential method of UCP1-independant thermogenesis and highlights the importance of taking a sex-specific approach when examining the efficacy of browning therapeutics in future research.


Muhammad Tayyab Akhtar, Muneeba Samar, Anam Amin Shami, Muhammad Waseem Mumtaz, Hamid Mukhtar, Amna Tahir, Syed Shahzad-Ul-Hussan, Safee Ullah Chaudhary, Ubedullah Kaka
PMID: 34361796   DOI: 10.3390/molecules26154643

Abstract

Meat is a rich source of energy that provides high-value animal protein, fats, vitamins, minerals and trace amounts of carbohydrates. Globally, different types of meats are consumed to fulfill nutritional requirements. However, the increasing burden on the livestock industry has triggered the mixing of high-price meat species with low-quality/-price meat. This work aimed to differentiate different meat samples on the basis of metabolites. The metabolic difference between various meat samples was investigated through Nuclear Magnetic Resonance spectroscopy coupled with multivariate data analysis approaches like principal component analysis (PCA) and orthogonal partial least square-discriminant analysis (OPLS-DA). In total, 37 metabolites were identified in the gluteal muscle tissues of cow, goat, donkey and chicken using
H-NMR spectroscopy. PCA was found unable to completely differentiate between meat types, whereas OPLS-DA showed an apparent separation and successfully differentiated samples from all four types of meat. Lactate, creatine, choline, acetate, leucine, isoleucine, valine, formate, carnitine, glutamate, 3-hydroxybutyrate and α-mannose were found as the major discriminating metabolites between white (chicken) and red meat (chevon, beef and donkey). However, inosine, lactate, uracil, carnosine, format, pyruvate, carnitine, creatine and acetate were found responsible for differentiating chevon, beef and donkey meat. The relative quantification of differentiating metabolites was performed using one-way ANOVA and Tukey test. Our results showed that NMR-based metabolomics is a powerful tool for the identification of novel signatures (potential biomarkers) to characterize meats from different sources and could potentially be used for quality control purposes in order to differentiate different meat types.


Creatine Enhances the Effects of Cluster-Set Resistance Training on Lower-Limb Body Composition and Strength in Resistance-Trained Men: A Pilot Study

Diego A Bonilla, Richard B Kreider, Jorge L Petro, Ramón Romance, Manuel García-Sillero, Javier Benítez-Porres, Salvador Vargas-Molina
PMID: 34371813   DOI: 10.3390/nu13072303

Abstract

Creatine monohydrate (CrM) supplementation has been shown to improve body composition and muscle strength when combined with resistance training (RT); however, no study has evaluated the combination of this nutritional strategy with cluster-set resistance training (CS-RT). The purpose of this pilot study was to evaluate the effects of CrM supplementation during a high-protein diet and a CS-RT program on lower-limb fat-free mass (LL-FFM) and muscular strength. Twenty-three resistance-trained men (>2 years of training experience, 26.6 ± 8.1 years, 176.3 ± 6.8 cm, 75.6 ± 8.9 kg) participated in this study. Subjects were randomly allocated to a CS-RT+CrM (
= 8), a CS-RT (
= 8), or a control group (
= 7). The CS-RT+CrM group followed a CrM supplementation protocol with 0.1 g·kg
·day
over eight weeks. Two sessions per week of lower-limb CS-RT were performed. LL-FFM corrected for fat-free adipose tissue (dual-energy X-ray absorptiometry) and muscle strength (back squat 1 repetition maximum (SQ-1RM) and countermovement jump (CMJ)) were measured pre- and post-intervention. Significant improvements were found in whole-body fat mass, fat percentage, LL-fat mass, LL-FFM, and SQ-1RM in the CS-RT+CrM and CS-RT groups; however, larger effect sizes were obtained in the CS-RT+CrM group regarding whole body FFM (0.64 versus 0.16), lower-limb FFM (0.62 versus 0.18), and SQ-1RM (1.23 versus 0.75) when compared to the CS-RT group. CMJ showed a significant improvement in the CS-RT+CrM group with no significant changes in CS-RT or control groups. No significant differences were found between groups. Eight weeks of CrM supplementation plus a high-protein diet during a CS-RT program has a higher clinical meaningfulness on lower-limb body composition and strength-related variables in trained males than CS-RT alone. Further research might study the potential health and therapeutic effects of this nutrition and exercise strategy.


Effect of guanidinoacetic acid supplementation in cattle


PMID: 34337645   DOI: 10.1093/jas/skab203

Abstract




Sex-Based Impact of Creatine Supplementation on Depressive Symptoms, Brain Serotonin and SSRI Efficacy in an Animal Model of Treatment-Resistant Depression

Shami Kanekar, Robert Ettaro, Michael D Hoffman, Hendrik J Ombach, Jadeda Brown, Cayla Lynch, Chandni S Sheth, Perry F Renshaw
PMID: 34360959   DOI: 10.3390/ijms22158195

Abstract

Rates of major depressive disorder (MDD) increase with living at altitude. In our model, rats housed at moderate altitude (in hypobaric hypoxia) exhibit increased depression-like behavior, altered brain serotonin and a lack of antidepressant response to most selective serotonin reuptake inhibitors (SSRIs). A forebrain deficit in the bioenergetic marker creatine is noted in people living at altitude or with MDD.
Rats housed at 4500 ft were given dietary creatine monohydrate (CRMH, 4%
, 5 weeks) vs. un-supplemented diet, and impact on depression-like behavior, brain bioenergetics, serotonin and SSRI efficacy assessed.
CRMH significantly improved brain creatine in a sex-based manner. At altitude, CRMH increased serotonin levels in the female prefrontal cortex and striatum but reduced male striatal and hippocampal serotonin. Dietary CRMH was antidepressant in the forced swim test and anti-anhedonic in the sucrose preference test in only females at altitude, with motor behavior unchanged. CRMH improved fluoxetine efficacy (20 mg/kg) in only males at altitude: CRMH + SSRI significantly improved male striatal creatine and serotonin vs. CRMH alone.
Dietary CRMH exhibits sex-based efficacy in resolving altitude-related deficits in brain biomarkers, depression-like behavior and SSRI efficacy, and may be effective clinically for SSRI-resistant depression at altitude. This is the first study to link CRMH treatment to improving brain serotonin.


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